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Abstract
Monomethyl octanoate, also known as methyl octanoate, is a fatty acid methyl ester

recognized for its potent fruity and sweet aroma, making it a valuable flavoring agent in the

food industry. This document provides detailed application notes and experimental protocols for

the effective use and evaluation of monomethyl octanoate in food science research and

product development. It includes key physicochemical properties, sensory data, regulatory

status, and comprehensive methodologies for its analysis and stability assessment.

Introduction
Monomethyl octanoate (C₉H₁₈O₂) is a straight-chain saturated fatty acid methyl ester.[1] It is

a colorless to pale yellow liquid with a characteristic powerful, winy, fruity, and orange-like odor

and an oily, somewhat orange-like taste.[2][3] Natural sources of monomethyl octanoate
include fruits like apples, pears, and pineapples, as well as fermented products. In the food

industry, it is used as a synthetic flavoring agent to impart or enhance fruity notes in a variety of

products, including beverages, candies, baked goods, and ice cream.[1] Its use is regulated

and it is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers

Association (FEMA), with the designation FEMA number 2728.
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A summary of the key physicochemical properties of monomethyl octanoate is presented in

Table 1. This data is essential for understanding its behavior in food matrices and during

processing.

Table 1: Physicochemical Properties of Monomethyl Octanoate

Property Value Reference(s)

Chemical Formula C₉H₁₈O₂

Molecular Weight 158.24 g/mol

Appearance Colorless to pale yellow liquid

Odor Profile
Powerful, winy, fruity, orange-

like

Taste Profile Oily, somewhat orange-like

Boiling Point 192-195 °C

Melting Point -40 °C

Flash Point 82 °C (closed cup)

Density 0.877 g/mL at 20 °C

Solubility

Insoluble in water; soluble in

organic solvents like ethanol

and ether.

CAS Number 111-11-5

FEMA Number 2728

Sensory Information and Usage Levels
The sensory characteristics of monomethyl octanoate are its most important feature as a

flavoring agent. Understanding its detection thresholds and typical usage levels is critical for

successful application.
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Table 2: Sensory Thresholds of Monomethyl Octanoate

Threshold Type Medium Value Reference(s)

Aroma Threshold -
~0.1 mg/kg (~100

ppb)

Taste Threshold - 20.00 ppm

Note: A specific odor threshold in water is not readily available in the literature. The provided

aroma threshold is a general value.

Recommended Usage Levels
The concentration of monomethyl octanoate needs to be carefully managed to achieve the

desired flavor profile without introducing off-notes. Typical usage levels in various food

categories are summarized in Table 3.

Table 3: Typical Usage Levels of Monomethyl Octanoate in Food Products

Food Category Usage Level (ppm) Reference(s)

Non-alcoholic beverages 0.02 - 1.0

Ice cream, ices, etc. 1.0 - 10

Candy 13

Baked goods 1.0 - 40

Experimental Protocols
The following section provides detailed protocols for the sensory evaluation, analytical

quantification, and stability testing of monomethyl octanoate in food applications.

Sensory Evaluation: Descriptive Analysis
This protocol outlines a method for the descriptive sensory analysis of a beverage flavored with

monomethyl octanoate.
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Objective: To identify and quantify the sensory attributes of monomethyl octanoate in a

beverage.

Materials:

Trained sensory panel (8-12 panelists)

Test beverage with a known concentration of monomethyl octanoate

Control beverage (without added flavor)

ISO-approved wine glasses with lids

Odor-free water and unsalted crackers for palate cleansing

Sensory evaluation software or paper ballots

Procedure:

Panelist Training: Train panelists on the key aroma and flavor attributes associated with

monomethyl octanoate (e.g., fruity, orange, waxy, sweet). Develop a consensus lexicon.

Sample Preparation: Prepare the test and control beverages. The concentration of

monomethyl octanoate in the test beverage should be within the typical usage range.

Present 20 mL of each sample in coded glasses at a controlled temperature (e.g., 10 °C for

beverages).

Evaluation:

Panelists should first evaluate the aroma of the samples by sniffing from the covered

glass.

Next, they should taste the samples, holding them in their mouths for a few seconds to

perceive the full flavor profile.

Panelists rate the intensity of each attribute on a 15-cm line scale anchored from "not

perceptible" to "very strong".
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Palate cleansers should be used between samples.

Data Analysis: Convert the line scale ratings to numerical data. Analyze the data using

appropriate statistical methods (e.g., ANOVA) to determine significant differences in sensory

attributes between the test and control samples.

Analytical Quantification: Gas Chromatography-Mass
Spectrometry (GC-MS)
This protocol describes a method for the quantification of monomethyl octanoate in a clear

beverage using GC-MS.

Objective: To determine the concentration of monomethyl octanoate in a beverage sample.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

GC column suitable for flavor analysis (e.g., Zebron ZB-1701)

Monomethyl octanoate analytical standard

Internal standard (e.g., D4-methanol)

Anhydrous sodium chloride

Ethyl acetate (anhydrous)

GC-MS vials

Procedure:

Sample Preparation:

To 1 mL of the beverage sample in a centrifuge tube, add 10 µL of the internal standard

solution.

Add anhydrous sodium chloride until saturation and vortex for 15 seconds.
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Add 500 µL of anhydrous ethyl acetate and vortex vigorously for 1 minute.

Centrifuge at 2000 x g for 2 minutes to separate the layers.

Transfer approximately 200 µL of the upper ethyl acetate layer to a GC-MS vial.

GC-MS Analysis:

Injector: 250 °C, splitless mode.

Oven Program: Hold at 60 °C for 2 min, then ramp to 234 °C at 3 °C/min, then to 260 °C at

5 °C/min, and hold for 10 min.

Carrier Gas: Helium at a constant flow of 1.3 mL/min.

MS Detector: Electron impact ionization (70 eV), scan range m/z 35-300.

Quantification:

Create a calibration curve using standard solutions of monomethyl octanoate of known

concentrations.

Identify the monomethyl octanoate peak in the sample chromatogram based on its

retention time and mass spectrum.

Quantify the concentration of monomethyl octanoate in the sample by comparing its

peak area (normalized to the internal standard) to the calibration curve.

Stability Testing
This protocol provides a framework for assessing the stability of monomethyl octanoate in a

food matrix under accelerated conditions.

Objective: To evaluate the degradation of monomethyl octanoate in a food product over time

under specific storage conditions.

Materials:

Food product containing a known initial concentration of monomethyl octanoate.
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Environmental chambers with controlled temperature and humidity.

Analytical equipment for quantification (e.g., GC-MS).

Procedure:

Sample Preparation: Prepare batches of the food product with the target concentration of

monomethyl octanoate. Package the samples in their final intended packaging.

Storage Conditions: Store the samples in environmental chambers under accelerated

conditions (e.g., elevated temperature). A common condition is 35 °C and 75% relative

humidity.

Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 12 weeks).

Analysis: At each time point, remove a set of samples from the chamber.

Conduct quantitative analysis (using the GC-MS protocol in 4.2) to determine the

concentration of monomethyl octanoate remaining.

Optionally, perform sensory evaluation (using the protocol in 4.1) to assess any changes in

the flavor profile.

Data Analysis: Plot the concentration of monomethyl octanoate versus time. This data can

be used to determine the degradation kinetics and estimate the shelf life of the flavor in the

product. Notably, the hydrolysis of methyl octanoate is base-catalyzed, with estimated half-

lives of 3.3 years at pH 7 and 121 days at pH 8.

Visualizations
Chemical Structure and Properties of Monomethyl
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Figure 1: Chemical Structure and Key Properties

Monomethyl Octanoate

Chemical Formula: C₉H₁₈O₂ Molecular Weight: 158.24 g/mol
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Figure 1: Chemical Structure and Key Properties (Within 100 characters)
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Figure 2: Workflow for Evaluating a New Flavoring Agent
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Figure 2: Workflow for Evaluating a New Flavoring Agent (Within 100 characters)

Conclusion
Monomethyl octanoate is a versatile and effective flavoring agent for imparting fruity and

sweet notes in a wide range of food products. Its successful application relies on a thorough

understanding of its physicochemical properties, sensory characteristics, and stability in

different food matrices. The protocols provided in this document offer a comprehensive

framework for the evaluation and utilization of monomethyl octanoate, enabling researchers
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and product developers to optimize its use and ensure the quality and consistency of flavored

food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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